molecular formula C9H15NO3 B2399677 Methyl 4-carbamoylcyclohexanecarboxylate CAS No. 1202-24-0

Methyl 4-carbamoylcyclohexanecarboxylate

Cat. No.: B2399677
CAS No.: 1202-24-0
M. Wt: 185.223
InChI Key: KADKWAIHQUVCCO-LJGSYFOKSA-N
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Description

Methyl 4-carbamoylcyclohexanecarboxylate is an organic compound with the molecular formula C9H15NO3. It is a derivative of cyclohexane, featuring a carbamoyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Scientific Research Applications

Synthesis and Industrial Applications

Methyl 4-carbamoylcyclohexanecarboxylate and related compounds have been extensively studied for their synthesis methods and industrial applications. A significant research focus is on the development of efficient synthesis methods for carbamates, including O-methyl-N-alkylcarbamate, which are vital in various industrial applications such as the production of polyurethanes and as intermediates in pharmaceuticals. Dashkin et al. (2019) developed a new method for producing various carbamates with potential for scaling and industrial synthesis, emphasizing the economic feasibility and practical application of these compounds (Dashkin et al., 2019).

Photochemistry and Chemical Reactions

This compound also plays a role in photochemistry and various chemical reactions. Studies by Anklam et al. (1985) and Leong et al. (1973) delve into the photochemistry of cyclohexene derivatives, including reactions and product formations under specific conditions, highlighting the compound's relevance in understanding complex chemical processes and synthetic pathways (Anklam et al., 1985); (Leong et al., 1973).

Applications in Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been synthesized for their potential biological activities. For example, Kirillov et al. (2015) synthesized specific derivatives demonstrating antinociceptive (pain-relieving) activity, indicating the compound's utility in drug development (Kirillov et al., 2015).

Material Science and Safety Analysis

In material science, the compound's derivatives are studied for their properties and safety. Tsai et al. (2015) conducted a hazard investigation on a related epoxy resin, highlighting the importance of understanding the chemical's behavior in industrial settings for safety and optimization (Tsai et al., 2015).

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-carbamoylcyclohexanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired ester.

Another method involves the hydrogenation of methyl 4-cyanocyclohexanecarboxylate using a palladium catalyst. This reaction converts the nitrile group to a carbamoyl group, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and palladium catalysts to achieve efficient conversion of nitrile precursors to the carbamoyl ester.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-carbamoylcyclohexanecarboxylate undergoes various chemical reactions, including:

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Properties

IUPAC Name

methyl 4-carbamoylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h6-7H,2-5H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADKWAIHQUVCCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801185358
Record name Cyclohexanecarboxylic acid, 4-carbamoyl-, methyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202-23-9
Record name Cyclohexanecarboxylic acid, 4-carbamoyl-, methyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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